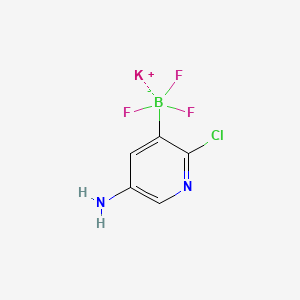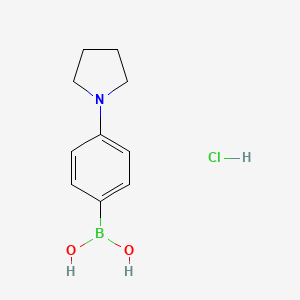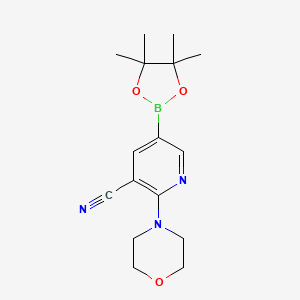
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of nicotinonitrile with a morpholino group and a tetramethyl dioxaborolanyl group attached. These groups could potentially influence the reactivity and properties of the compound .
Chemical Reactions Analysis
The compound contains a dioxaborolanyl group, which is often used in Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación
Borylation Reactions
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile: serves as a valuable reagent in borylation reactions. Specifically:
- Pinacol Boronate Formation : It participates in the borylation at the benzylic C-H bond of alkylbenzenes, leading to the formation of pinacol benzyl boronate. This reaction is catalyzed by palladium complexes .
Hydroboration
Hydroboration reactions involving alkynes and alkenes find applications in organic synthesis. Here’s how this compound contributes:
- Hydroboration of Alkynes and Alkenes : In the presence of transition metal catalysts, 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be used for the selective hydroboration of alkynes and alkenes .
Diels-Alder Reactions
This compound plays a role in Diels-Alder reactions, which are fundamental in organic chemistry:
Mecanismo De Acción
Target of Action
Compounds of this nature are often used in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . The primary targets in such reactions are typically carbon atoms in organic molecules that can form new bonds with the boron atom in the compound.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule. This reaction is facilitated by a palladium catalyst, which mediates the transfer of the organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The downstream effects of this pathway depend on the specific molecules involved in the reaction and can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity .
Result of Action
The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a new organic compound, depending on the other reactants involved in the reaction .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst (typically palladium) is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18)14(19-11-13)20-5-7-21-8-6-20/h9,11H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOMTJKORSQJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682387 |
Source


|
| Record name | 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | |
CAS RN |
1356068-62-6 |
Source


|
| Record name | 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


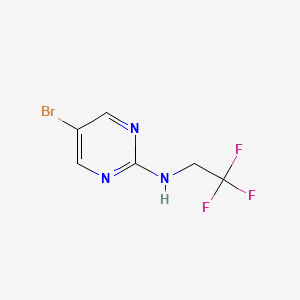
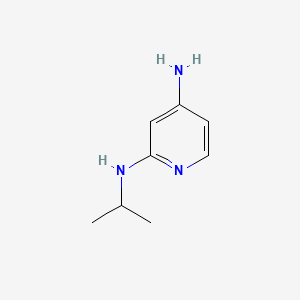
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)
![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)




